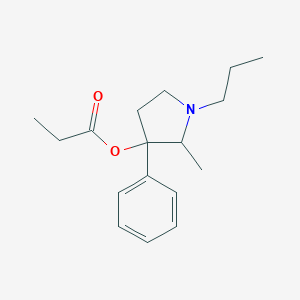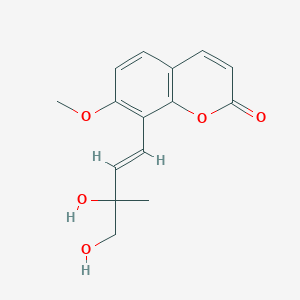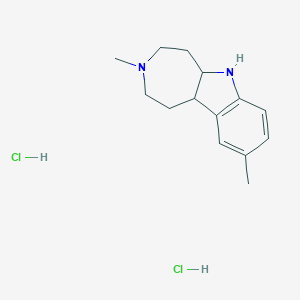
Carazedine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carazedine is a chemical compound that belongs to the class of benzoxazoles. It has gained significant attention in the scientific community due to its potential application in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Carazedine is not fully understood. However, studies suggest that it may act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of diseases. For example, Carazedine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Carazedine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, Carazedine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Carazedine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have low toxicity in animal models. However, one of the limitations of Carazedine is its poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for Carazedine research. One direction is to further investigate its potential as an anti-cancer agent. Studies could focus on its efficacy in different types of cancer and its mechanism of action in cancer cells. Another direction is to explore its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, studies could focus on improving its solubility and bioavailability to enhance its therapeutic potential.
Synthesemethoden
Carazedine can be synthesized through a multi-step reaction process starting from 2-aminobenzoxazole. The reaction involves the use of different reagents such as acetyl chloride, sodium hydroxide, and phosphorus oxychloride. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
Carazedine has been studied for its potential application in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has shown promising results in preclinical studies as an anti-cancer agent. It has also demonstrated anti-inflammatory and neuroprotective effects in animal models.
Eigenschaften
CAS-Nummer |
19971-17-6 |
|---|---|
Produktname |
Carazedine |
Molekularformel |
C14H22Cl2N2 |
Molekulargewicht |
289.2 g/mol |
IUPAC-Name |
3,9-dimethyl-2,4,5,5a,6,10b-hexahydro-1H-azepino[4,5-b]indole;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-10-3-4-13-12(9-10)11-5-7-16(2)8-6-14(11)15-13;;/h3-4,9,11,14-15H,5-8H2,1-2H3;2*1H |
InChI-Schlüssel |
MENKQFULDMHKOR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3C2CCN(CC3)C.Cl.Cl |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC3C2CCN(CC3)C.Cl.Cl |
Synonyme |
1,2,3,4,5,5a,6,10b-octahydroazepino-(4,5-b)indole carazedine karazedin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




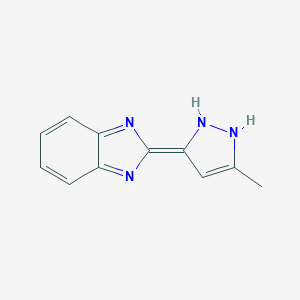
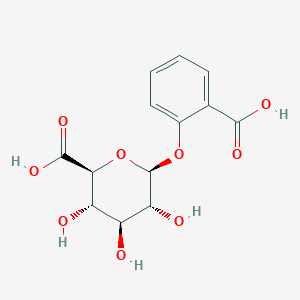

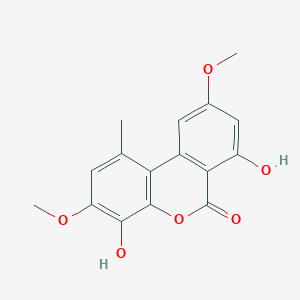
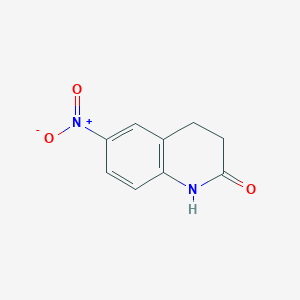
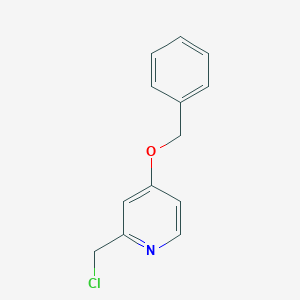



![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)

